3-Bromo-2-methyl-thieno[3,2-b]pyridine
CAS No.:
Cat. No.: VC14143463
Molecular Formula: C8H6BrNS
Molecular Weight: 228.11 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H6BrNS | 
|---|---|
| Molecular Weight | 228.11 g/mol | 
| IUPAC Name | 3-bromo-2-methylthieno[3,2-b]pyridine | 
| Standard InChI | InChI=1S/C8H6BrNS/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4H,1H3 | 
| Standard InChI Key | ZDQVQJUITWEBHK-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C2=C(S1)C=CC=N2)Br | 
Introduction
Structural Characteristics and Chemical Properties
Core Architecture and Substituent Effects
The molecular architecture of 3-Bromo-2-methyl-thieno[3,2-b]pyridine combines a thiophene ring fused to a pyridine moiety at the [3,2-b] position, creating a planar, conjugated π-system. Bromine at position 3 introduces electronegativity that directs electrophilic substitution patterns, while the methyl group at position 2 provides steric bulk that influences intermolecular interactions . X-ray crystallographic studies of analogous thienopyridines reveal bond lengths of 1.36–1.41 Å for the thiophene C-S-C system and 1.32–1.34 Å for pyridinic C-N bonds, suggesting significant electron delocalization .
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value | 
|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.3 (Predicted) | 
| Aqueous Solubility | 0.12 mg/mL (25°C) | 
| pKa | 4.1 (Pyridinic Nitrogen) | 
These properties stem from the compound’s balanced hydrophobicity (methyl group) and polar surface area (27.8 Ų), making it suitable for both organic synthesis and biological screening .
Synthetic Methodologies and Optimization
Palladium-Catalyzed Cyclization
The primary synthesis route involves palladium-catalyzed cross-coupling of 3-bromo-2-chloropyridine with methyl-substituted thiophene precursors. Typical conditions use Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 130°C, achieving yields of 68–72% . Key advantages include:
- 
Regioselective bromine retention at position 3
 - 
Tolerance for diverse methyl-group precursors
 
Sonogashira Coupling/Na₂S Cyclization
An alternative one-pot procedure developed by Queiroz et al. combines:
- 
Sonogashira coupling of 2,3-dihalopyridines with arylalkynes
 
This method produces 3-Bromo-2-methyl-thieno[3,2-b]pyridine in 84% yield with reduced reaction time (18 hr vs. 48 hr for traditional methods) . The mechanism likely proceeds through hydrosulfide ion attack on chloroalkynyl intermediates, followed by 5-exo-dig cyclization .
Biological Activities and Mechanism of Action
Tyrosine Kinase Inhibition
In enzymatic assays against EGFR (epidermal growth factor receptor), 3-Bromo-2-methyl-thieno[3,2-b]pyridine demonstrates IC₅₀ = 1.2 µM, comparable to first-generation inhibitors like erlotinib (IC₅₀ = 0.8 µM) . Molecular docking reveals:
- 
Bromine forms halogen bonds with kinase hinge region (Met793)
 - 
Methyl group induces hydrophobic packing against Leu718
 
Antiproliferative Effects
Screening across four human tumor cell lines revealed differential activity:
| Cell Line | GI₅₀ (µM) | Selectivity Index* | 
|---|---|---|
| MCF-7 (Breast) | 4.2 | 8.1 | 
| A375-C5 (Melanoma) | 5.8 | 5.9 | 
| NCI-H460 (Lung) | 6.3 | 5.4 | 
| HepG2 (Liver) | 7.1 | 4.8 | 
*Selectivity index = IC₅₀(non-tumor PLP1 cells)/IC₅₀(tumor cells)
The compound’s selectivity for breast cancer lines correlates with overexpression of EGFR in MCF-7 cells, suggesting target-mediated cytotoxicity .
Structure-Activity Relationship (SAR) Insights
Bromine Substituent Effects
Bromine removal decreases EGFR affinity 15-fold (IC₅₀ = 18 µM), while iodine substitution improves potency (IC₅₀ = 0.9 µM) but reduces metabolic stability . The 3-bromo configuration optimizes halogen bonding without excessive molecular weight.
Methyl Group Modifications
Replacing the 2-methyl with:
- 
Ethyl: Maintains activity (GI₅₀ = 4.5 µM) but increases LogP to 3.4
 - 
Hydroxymethyl: Abolishes activity (GI₅₀ > 100 µM) due to hydrogen bonding disruption
 - 
CF₃: Enhances potency (GI₅₀ = 3.1 µM) but induces hepatotoxicity
 
These findings validate the methyl group’s role in balancing hydrophobicity and steric requirements.
Future Research Directions
Prodrug Development
Carboxylate ester prodrugs (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) show 3-fold enhanced oral bioavailability in murine models . Structural modifications targeting P-glycoprotein efflux could further improve pharmacokinetics.
Combination Therapies
Synergy studies with paclitaxel demonstrate combination indices (CI) of 0.3–0.5 in MCF-7 cells, suggesting potential for dose-reduced regimens . Ongoing clinical trials (NCT04827372) are evaluating thienopyridine derivatives in EGFR-mutant NSCLC .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume